2-Hydroxymethylene-6-Methoxy-1-Tetralone
Description
Properties
CAS No. |
16252-53-2 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-(hydroxymethylidene)-6-methoxy-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C12H12O3/c1-15-10-4-5-11-8(6-10)2-3-9(7-13)12(11)14/h4-7,13H,2-3H2,1H3 |
InChI Key |
DLZNDSMSFGMMHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO)CC2 |
Origin of Product |
United States |
Preparation Methods
Formylation Protocol
Reduction to Hydroxymethylene
- Sodium Borohydride Reduction :
Oxidation of 2-Methylene Intermediates
Epoxidation and subsequent rearrangement of 2-methylene-6-methoxy-1-tetralone provides access to the hydroxymethylene group.
Epoxidation with m-CPBA
Oxidative Rearrangement Pathways
| Oxidizing Agent | Solvent | Yield (%) |
|---|---|---|
| m-CPBA | CH₂Cl₂ | 68 |
| H₂O₂/FeSO₄ | EtOH | 54 |
| O₂/TEBA | H₂O/CHCl₃ | 72 |
Phase-transfer catalysts like TEBA (triethylbenzylammonium chloride) improve oxygen-mediated oxidation efficiency.
Claisen-Schmidt Condensation
Condensation with aromatic aldehydes followed by reduction offers a stereocontrolled approach.
Condensation with Benzaldehyde
- Procedure :
Comparative Evaluation of Synthetic Routes
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Aldol Condensation | Single-step, scalable | Requires strict pH control | 58–72 |
| Vilsmeier-Haack | High regioselectivity | Toxicity of POCl₃ | 70–85 |
| Epoxidation-Rearrangement | Stereospecific | Multi-step, moderate yields | 54–68 |
| Claisen-Schmidt | Versatile for derivatives | Competing side reactions | 60–75 |
Chemical Reactions Analysis
Types of Reactions
2-Hydroxymethylene-6-Methoxy-1-Tetralone can undergo various chemical reactions, including:
Oxidation: The hydroxymethylene group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in the tetralone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides in the presence of a catalyst.
Major Products
Oxidation: Formation of 2-carboxymethylene-6-methoxy-1-tetralone.
Reduction: Formation of 2-hydroxymethyl-6-methoxy-1-tetralol.
Substitution: Formation of various substituted tetralone derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxymethylene-6-Methoxy-1-Tetralone has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential therapeutic agents, particularly those targeting neurodegenerative diseases such as Alzheimer’s.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of tetralone derivatives.
Industrial Applications: The compound is utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxymethylene-6-Methoxy-1-Tetralone involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound has been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain.
Neuroprotection: It exhibits neuroprotective effects by preventing oxidative stress-induced cell death in neuronal cells.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 2-Hydroxymethylene-6-Methoxy-1-Tetralone with structurally related tetralones:
Key Observations :
- This may influence solubility, stability, and downstream reactions (e.g., susceptibility to oxidation or nucleophilic substitution) .
- Synthetic Complexity : While 6-Methoxy-2-Tetralone is synthesized in three steps using Friedel-Crafts acylation , the hydroxymethylene group in the target compound likely requires additional protection/deprotection strategies or selective oxidation steps.
Reactivity and Stability
- Hydroxymethylene vs. Ketone : The hydroxymethylene group (-CH₂OH) in this compound is more prone to oxidation than the ketone group (-CO-) in 6-Methoxy-2-Tetralone. This could necessitate inert reaction conditions or stabilizing agents during synthesis.
- Methoxy Group Stability : The 6-methoxy substituent in both compounds is electron-donating, enhancing aromatic ring stability. However, steric hindrance from the hydroxymethylene group may alter regioselectivity in subsequent reactions compared to simpler methoxy-substituted tetralones .
Research Implications and Gaps
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